Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate
Description
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate is a complex heterocyclic compound characterized by a substituted oxane (pyran) ring system conjugated with a halogenated indole moiety. The compound’s stereochemistry (2S,3S,4S,5R,6S) and hydration state (trihydrate) critically influence its physicochemical properties, including solubility, stability, and bioavailability.
Properties
Molecular Formula |
C14H18BrClNNaO10 |
|---|---|
Molecular Weight |
498.64 g/mol |
IUPAC Name |
sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1 |
InChI Key |
KSEGXDRRKCCCGG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Analytical Information
Physical Properties
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a white to off-white solid. It has a melting point ranging from 228 to 230°C.
Solubility
This compound is soluble in deionized water, with a solubility of 10 mg/mL. In another instance, the compound is soluble in water at 50 mg/mL, yielding a clear, colorless solution.
Spectroscopic Data
Relevant spectroscopic data includes:
- Molecular Formula: \$$ C{14}H{12}BrClNO_7Na \$$
- Molecular Weight: 444.59 g/mol (for the non-hydrated form)
- InChI: InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1
- InChIKey: IBLSVGDGSKUDCT-UHFFFAOYSA-M
Research and Applications
Biochemical Applications
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt serves as a chromogenic substrate for β-glucuronidase (GUS). Upon enzymatic cleavage, it yields a blue precipitate, making it useful for various applications.
Detection of E. coli
This compound is used for the detection of Escherichia coli in water samples. E. coli expresses β-glucuronidase, which cleaves the substrate and produces a blue color, indicating the presence of the bacteria.
GUS Reporter System
In plant molecular biology, 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is employed as a substrate for the GUS reporter system to study gene expression. The GUS gene encodes β-glucuronidase, and its expression can be monitored by the blue color produced upon cleavage of the substrate.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the indole ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and halogen atoms play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s bromo and chloro groups enhance lipophilicity and binding specificity compared to hydroxylated analogs .
- Carboxylate vs. Sulfonamide : The oxane-carboxylate system (target compound) offers higher aqueous solubility than sulfonamide derivatives (e.g., ), which may favor different pharmacokinetic profiles.
Methodologies for Compound Comparison
- Computational Similarity Assessment : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients are used to quantify structural similarity, with halogenated indoles showing lower similarity (~0.4–0.6) to hydroxylated analogs .
- Cross-Reactivity Studies: Immunoassays reveal that the target compound’s halogenated indole moiety reduces cross-reactivity with antibodies targeting non-halogenated indoles, enhancing assay specificity .
- Analytical Techniques : HPLC-LTQ-Orbitrap-MS/MS (as in ) and NMR (e.g., ) are critical for resolving stereochemical and hydration-state differences.
Biological Activity
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate is a complex organic compound notable for its unique stereochemistry and diverse biological activities. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BrClNNaO10 |
| Molecular Weight | 498.64 g/mol |
| IUPAC Name | Sodium; 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate; trihydrate |
| InChI | InChI=1S/C14H13BrClNO7.Na.3H2O/c15-... |
| InChI Key | KSEGXDRRKCCCGG-UHFFFAOYSA-M |
The synthesis of this compound typically involves several steps including the formation of the indole ring and subsequent halogenation and glycosylation reactions. The precise control of reaction conditions such as temperature and pH is crucial to achieving the desired stereochemistry.
The compound's mechanism of action is believed to involve modulation of various biological pathways, particularly those related to cell signaling and enzyme activity.
Anticancer Properties
Recent studies have indicated that Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of proliferation markers such as cyclin D1.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways which are critical in inflammatory responses.
Neuroprotective Activity
In animal models of neurodegenerative diseases, Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate has been observed to provide neuroprotection against oxidative stress-induced neuronal damage. This neuroprotective effect is attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits biofilm formation in resistant strains.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study involving murine models of arthritis, treatment with Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate resulted in a marked decrease in swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells compared to controls.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Method : X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL for refinement) can resolve positional and thermal parameters to validate the (2S,3S,4S,5R,6S) configuration. For example, the bromo and chloro substituents on the indole ring can generate distinct electron density maps, while hydrogen bonding in the trihydrate structure stabilizes the oxane ring conformation .
- Data Analysis : Compare experimental bond angles and torsion angles with density functional theory (DFT)-optimized models. Ring puckering coordinates (Cremer-Pople parameters) can quantify deviations from planarity in the oxane ring .
Q. What analytical methods are recommended to assess purity and hydration state?
- Purity : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm (targeting the indole chromophore). Validate against a reference standard.
- Hydration : Thermogravimetric analysis (TGA) can quantify the trihydrate component by measuring mass loss at 100–150°C. Karl Fischer titration confirms residual water content .
Q. How should researchers design synthetic routes to minimize impurities?
- Key Steps :
Protect hydroxyl groups on the oxane ring (e.g., acetylation) before introducing the bromo-chloroindole moiety via nucleophilic substitution.
Use anhydrous conditions to prevent premature hydrolysis of the carboxylate ester.
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
- Case Example : If NMR chemical shifts for the oxane ring conflict with DFT-predicted values, consider:
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange (e.g., chair-to-boat transitions in the oxane ring).
- Solvent Interactions : Polar solvents may stabilize specific hydrogen-bonding networks, altering observed shifts. Compare data in DMSO-d6 vs. CD3OD .
- Validation : Overlay experimental and simulated NOESY spectra to confirm spatial proximity of protons.
Q. What strategies optimize crystallographic refinement for this compound’s complex structure?
- Challenges : The trihydrate component and bromo/chloro substituents may cause disorder.
- Solutions :
Use SHELXL’s PART and SUMP commands to model disordered water molecules.
Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl) to refine thermal motion accurately.
Validate with R1 and wR2 residuals (<5% and <12%, respectively) .
Q. How does the compound’s conformation influence its biological interactions?
- Approach :
- Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous solution to identify dominant oxane ring conformers. Compare with bioactive conformations of analogous indole glycosides (e.g., baicalin derivatives) .
- Structure-Activity Relationships (SAR) : Synthesize stereoisomers (e.g., 2R instead of 2S) and test inhibition of indole-targeted enzymes (e.g., cytochrome P450 isoforms).
Q. What mechanistic insights can be gained from studying hydrolysis of the carboxylate group?
- Experimental Design :
Monitor pH-dependent hydrolysis via UV-Vis spectroscopy (loss of ester absorbance at ~210 nm).
Isotopic labeling (18O in water) combined with mass spectrometry identifies hydrolysis intermediates.
Compare kinetics in buffered vs. unbuffered systems to assess autocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
